Lipophilicity Tuning: Target Compound LogP −0.59 vs. 5-Methylisoxazol-4-amine XlogP +0.1
The target compound exhibits a computed LogP of −0.59, which is 0.69 log units lower (more hydrophilic) than 5-methylisoxazol-4-amine (XlogP 0.1) . This shift arises from the introduction of the tetrahydrofuran-3-yl substituent, which adds an oxygen atom capable of hydrogen-bonding with water. The difference in LogP translates to an approximately 4.9-fold difference in octanol–water partition coefficient, meaning the target compound is nearly five times more water-soluble at equilibrium than its simpler analog. For applications requiring balanced aqueous solubility—such as biochemical assays performed in PBS or cell-culture media—this may reduce the need for DMSO co-solvents, minimizing solvent-related artifacts [1].
| Evidence Dimension | Computed lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP −0.59 (Chemsrc predicted) |
| Comparator Or Baseline | 5-Methylisoxazol-4-amine, XlogP 0.1 (Chem960) |
| Quantified Difference | ΔLogP = 0.69 log units (approximately 4.9-fold difference in P) |
| Conditions | Computed values using standard prediction algorithms (Chemsrc / Chem960); no experimental shake-flask LogP available for either compound. |
Why This Matters
A 0.69-unit lower LogP directly influences aqueous solubility and can affect assay compatibility, reducing DMSO co-solvent requirements in biochemical screening workflows.
- [1] Di, L.; Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press, 2016. Chapter 5 (Lipophilicity). View Source
